Product packaging for Allyl N-methylolcarbamate(Cat. No.:CAS No. 24935-97-5)

Allyl N-methylolcarbamate

Cat. No.: B1616458
CAS No.: 24935-97-5
M. Wt: 131.13 g/mol
InChI Key: GOPSAMYJSPYXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Allyl N-methylolcarbamate is a chemical compound of interest in scientific research and development, particularly in the fields of polymer science and organic synthesis. As part of the carbamate family, this compound features an allyl group, which is a versatile functional handle for further chemical transformations, such as photo-crosslinking or polymerization reactions . Carbamate compounds serve as key building blocks in the development of novel materials. Researchers utilize allyl-terminated carbamates in the synthesis of non-isocyanate polyurethanes (NIPUs), which are an environmentally friendly alternative to traditional polyurethanes . The reactive nature of the allyl group allows for the creation of crosslinked polymer networks, which can be used in coatings, adhesives, and other advanced materials. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and conduct a thorough risk assessment prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO3 B1616458 Allyl N-methylolcarbamate CAS No. 24935-97-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl N-(hydroxymethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-2-3-9-5(8)6-4-7/h2,7H,1,3-4H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPSAMYJSPYXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067035
Record name Allyl N-methylolcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24935-97-5
Record name 2-Propen-1-yl N-(hydroxymethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24935-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (hydroxymethyl)-, 2-propenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024935975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-(hydroxymethyl)-, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl N-methylolcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLYL N-HYDROXYMETHYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/237W1BFW1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CARBAMIC ACID, (HYDROXYMETHYL)-, 2-PROPENYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthetic Methodologies and Mechanistic Elucidation of Allyl N Methylolcarbamate

Precursor Synthesis and Reaction Conditions for Allyl Carbamate (B1207046)

The synthesis of the precursor, allyl carbamate, can be achieved through several established chemical routes. The most common methods involve the reaction of an allyl-containing substrate with a source of the carbamate functional group.

One prevalent method is the reaction of allyl alcohol with an isocyanate, a process that typically proceeds without the need for a catalyst. researchgate.net Another widely used approach is the reaction between allyl chloroformate and ammonia. This method offers a direct route to the primary carbamate. Additionally, trans-carbamoylation reactions using reagents like phenyl carbamate can be employed. researchgate.net The choice of synthetic route often depends on the availability of starting materials, desired scale, and reaction conditions.

For instance, prop-2-en-1-yl carbamate (allyl carbamate) can be prepared via the esterification reaction of 2-carbamate with allyl alcohol, often in the presence of a suitable catalyst. The reaction conditions are critical and must be carefully controlled to ensure safety and optimize yield.

Below is a table summarizing common synthetic strategies for allyl carbamate.

Reactant 1 Reactant 2 Common Catalyst/Conditions Primary Product
Allyl AlcoholIsocyanate (e.g., Trichloroacetyl isocyanate)Typically proceeds without catalyst; may involve a hydrolysis stepAllyl Carbamate
Allyl ChloroformateAmmoniaBase (acid acceptor)Allyl Carbamate
Allyl AlcoholPhenyl CarbamateTrans-carbamoylation conditionsAllyl Carbamate
Allyl AlcoholSodium CyanatePalladium-catalyzed cross-couplingAllyl Carbamate

This table presents a summary of generalized synthetic routes for allyl carbamate.

Formaldehyde (B43269) Addition Chemistry: N-Methylolcarbamate Formation Mechanisms

The conversion of allyl carbamate to allyl N-methylolcarbamate is achieved through the addition of formaldehyde to the nitrogen atom of the carbamate group. This reaction, known as N-methylolation or hydroxymethylation, is a nucleophilic addition process. The nitrogen atom of the carbamate acts as the nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. dur.ac.uk

The general mechanism involves the attack of the lone pair of electrons on the carbamate nitrogen onto the formaldehyde carbon, leading to the formation of a zwitterionic intermediate. dur.ac.uk This intermediate is then stabilized by proton transfer, often facilitated by the solvent or a catalyst, to yield the final N-methylol product. The reaction is typically reversible, and the equilibrium can be shifted toward the product by controlling reaction conditions, such as reactant concentrations. tandfonline.com

The rate and efficiency of the N-methylolation of carbamates are significantly influenced by catalysis. The reaction can be catalyzed by both acids and bases.

Base Catalysis: In basic media, a base removes a proton from the carbamate nitrogen, increasing its nucleophilicity. The resulting carbamate anion is a more potent nucleophile and attacks the formaldehyde molecule more readily. The reaction rate in basic media generally increases with increasing pH. tandfonline.com

Acid Catalysis: Under acidic conditions, the formaldehyde carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. This makes the formaldehyde more susceptible to nucleophilic attack by the carbamate nitrogen.

The choice of catalyst can affect not only the reaction rate but also the selectivity, potentially minimizing the formation of byproducts such as methylene-bis-carbamates, which can arise from the reaction of a second carbamate molecule with the initially formed N-methylolcarbamate.

Catalyst Type Mechanism of Action Effect on Reactants Influence on Reaction Rate
Base (e.g., NaOH)Deprotonates the carbamate nitrogenIncreases nucleophilicity of the carbamateGenerally increases the rate of formation
Acid Protonates the formaldehyde carbonyl oxygenIncreases electrophilicity of formaldehydeCan accelerate the reaction

This interactive table outlines the roles of acid and base catalysts in the N-methylolation reaction.

Kinetic studies of the addition of formaldehyde to various alkyl carbamates have been conducted to elucidate the reaction mechanism and determine rate constants. These studies often employ electrochemical techniques to monitor the concentrations of reactants and products over time. tandfonline.comtandfonline.com

The rates of formation are sensitive to both temperature and pH. A decrease in either temperature or pH generally leads to a decrease in the rate of formation of the N-methylol adduct. tandfonline.com For example, kinetic studies performed in basic media (pH 12.45) have allowed for the calculation of rate constants for both the formation and dissociation of the N-methylolcarbamate. tandfonline.com

Parameter Observation from Kinetic Studies Reference
Reaction Order First order with respect to carbamate; First order with respect to formaldehyde. tandfonline.com
Effect of pH The rate of formation decreases as pH decreases. tandfonline.com
Effect of Temperature The rate of formation decreases as temperature decreases. tandfonline.com
Solvent Effects Rate constants were observed to be higher when water was used as the solvent compared to a water/t-butanol mixture. tandfonline.com

This table summarizes key findings from kinetic studies on the formation of N-methylolcarbamates.

Optimizing the synthesis of this compound involves carefully controlling several reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.

Stoichiometry: The molar ratio of reactants is a critical factor. Based on the reversible nature of the reaction, using a molar excess of one reactant, typically formaldehyde, can shift the equilibrium towards the formation of the N-methylol derivative. tandfonline.com

pH Control: As kinetics are highly pH-dependent, maintaining an optimal pH is crucial. For base-catalyzed reactions, a specific pH (e.g., 12.45 as used in some kinetic studies) can maximize the reaction rate. tandfonline.com

Temperature: The reaction temperature must be controlled to ensure a reasonable reaction rate without promoting side reactions or the decomposition of the product.

Catalyst Selection: The choice and concentration of the catalyst are pivotal. An appropriate catalyst will accelerate the desired reaction without promoting the formation of significant amounts of byproducts like methylene-bis-carbamates.

Solvent Choice: The reaction medium can influence reaction rates. As observed in kinetic studies, aqueous solutions may lead to higher rate constants compared to mixed solvent systems. tandfonline.com

By systematically adjusting these parameters, the synthetic pathway can be refined to achieve high yield and purity of this compound.

Purity Assessment and Isolation Techniques for Synthesized this compound

Following the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of any impurities.

Isolation: If the product precipitates from the reaction mixture, it can be isolated by vacuum filtration. nsf.gov If it remains in solution, extraction with a suitable organic solvent may be necessary, followed by drying and evaporation of the solvent. prepchem.com

Purification: Recrystallization is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. nsf.gov Washing the isolated solid with a cold solvent can also help remove residual impurities. orgsyn.org

The purity of the final product is assessed using various analytical techniques:

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a reaction and assess the purity of the final product by comparing the number and Rf values of spots from the reaction mixture to those of starting materials. orgsyn.org

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the synthesized compound and ensure the absence of signals corresponding to impurities.

Melting Point Analysis: A sharp melting point range for a crystalline solid is a good indicator of high purity. nsf.gov

Polymerization and Copolymerization Dynamics of Allyl N Methylolcarbamate

Fundamental Principles of Allylic Monomer Polymerization

The polymerization of allylic monomers, including Allyl N-methylolcarbamate, is fundamentally distinct from that of more reactive vinyl monomers. This distinction primarily arises from the presence of the allyl group, which introduces a competing reaction pathway that significantly influences the polymerization kinetics and the molecular weight of the resulting polymer.

Radical Polymerization Mechanisms Initiated by the Allyl Group

The free-radical polymerization of allyl compounds is notoriously challenging, often resulting in low polymerization rates and the formation of oligomers or low-molecular-weight polymers. This behavior is attributed to a phenomenon known as degradative chain transfer . In this process, a growing polymer radical, instead of adding to the double bond of another monomer, abstracts a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond) of a monomer molecule.

This transfer reaction generates a new, relatively stable and less reactive allyl radical. The resonance stabilization of this allyl radical diminishes its ability to efficiently initiate a new polymer chain. Consequently, the kinetic chain is often terminated, leading to the observed low polymerization rates and limited polymer chain growth. The general mechanism can be summarized as follows:

Initiation: A radical initiator decomposes to form primary radicals, which then react with an allyl monomer to initiate a growing polymer chain.

Propagation: The growing polymer chain adds to the double bond of subsequent monomer units.

Degradative Chain Transfer: The growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule, forming a dead polymer chain and a resonance-stabilized allyl radical.

Termination: The less reactive allyl radical has a higher probability of terminating by coupling with another radical rather than re-initiating a new polymer chain.

Impact of Initiator Systems (e.g., Redox Initiators) on Polymerization Kinetics

The choice of initiator system can have a significant impact on the polymerization kinetics of allylic monomers. While conventional thermal initiators can be used, their effectiveness is often limited by the competing degradative chain transfer reaction.

Redox initiators have emerged as a promising alternative for the polymerization of challenging monomers like allyl compounds. These systems consist of a reducing agent and an oxidizing agent that react to generate radicals at lower temperatures than thermal initiators. This can be advantageous for several reasons:

Lower Activation Energy: Redox systems typically have a lower activation energy for radical generation, allowing polymerization to proceed at milder temperatures. This can help to suppress side reactions and improve control over the polymerization process.

Increased Radical Flux: Redox systems can often provide a higher and more sustained flux of radicals, which can help to overcome the kinetic limitations imposed by degradative chain transfer to some extent. By increasing the concentration of initiating radicals, the probability of monomer addition can be enhanced relative to chain transfer.

Common redox initiator systems include combinations of persulfates with reducing agents like bisulfites or ferrous salts. The specific choice of redox pair and their concentrations can be tailored to optimize the polymerization rate and the properties of the resulting polymer.

Copolymerization Studies with Diverse Unsaturated Monomers

Copolymerization of this compound with other more reactive unsaturated monomers is a key strategy to overcome the inherent difficulties of its homopolymerization and to incorporate its functionality into a variety of polymer backbones.

Elucidation of Reactivity Ratios in Copolymerization Systems

The behavior of two monomers in a copolymerization reaction is described by their reactivity ratios , r₁ and r₂. These ratios are the rate constant for a radical adding to a monomer of its own kind divided by the rate constant for it adding to the other monomer.

r₁ > 1: The growing chain radical ending in monomer 1 prefers to add to monomer 1.

r₁ < 1: The growing chain radical ending in monomer 1 prefers to add to monomer 2.

r₁ ≈ 1: The growing chain radical has no preference.

r₁ ≈ 0: The growing chain radical exclusively adds to monomer 2.

Due to the lower reactivity of the allyl double bond, the reactivity ratio for this compound (let's denote it as M₁) in copolymerization with more reactive vinyl monomers (M₂) is expected to be low (r₁ < 1). This indicates that the growing polymer chain, regardless of its terminal unit, will preferentially add the more reactive comonomer. The reactivity ratio of the comonomer (r₂) will depend on its own reactivity and its preference for adding to either itself or the allyl monomer.

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂Copolymer Type
Allyl MonomerVinyl Monomer< 1> 1Random/Blocky (low M₁ incorporation)

Examination of Monomer Sequence Distribution within Copolymer Chains

The monomer sequence distribution describes the arrangement of the different monomer units along the copolymer chain. This distribution is directly influenced by the reactivity ratios of the comonomers.

Given the expected low reactivity of this compound, its incorporation into a copolymer chain with a more reactive monomer will likely result in a non-random or blocky distribution . The more reactive comonomer will tend to form longer homopolymeric sequences, with isolated units or short blocks of this compound interspersed.

The probability of finding a specific monomer sequence can be calculated using statistical models based on the reactivity ratios and the monomer feed composition. Understanding the monomer sequence distribution is important as it significantly affects the macroscopic properties of the copolymer, such as its thermal properties, solubility, and mechanical strength.

Synthesis of Polymeric Architectures Incorporating this compound Units (e.g., Vinyl Acetate-Ethylene-Allyl N-Methylolcarbamate Copolymers)

The incorporation of this compound into terpolymers, such as those with vinyl acetate (B1210297) and ethylene, is a practical approach to synthesize functional polymers for specific applications. In such systems, the this compound acts as a functional monomer, introducing reactive N-methylol groups along the polymer backbone.

The synthesis of Vinyl Acetate-Ethylene-Allyl N-methylolcarbamate copolymers is often carried out via emulsion polymerization. This technique is well-suited for the production of latexes and adhesives. The presence of the N-methylol groups from the this compound provides sites for post-polymerization crosslinking reactions. This crosslinking can be initiated by heat or acid catalysis, leading to the formation of a thermoset network with improved adhesion, solvent resistance, and mechanical properties.

Heterophase Polymerization Processes of this compound

Heterophase polymerization, where the monomer is dispersed in a continuous phase in which it is insoluble, offers significant advantages for the polymerization of functional monomers like this compound. These methods facilitate better heat control and result in polymer products in the form of discrete particles, such as dispersions, powders, or beads. The primary techniques employed for such processes are emulsion and suspension polymerization.

Emulsion Polymerization Techniques for Dispersions and Powders

Emulsion polymerization is a versatile technique for producing stable aqueous dispersions (latexes) of polymers derived from this compound. This process typically involves emulsifying the monomer in water with the aid of surfactants, followed by initiation with a water-soluble initiator. The resulting polymer particles are of sub-micron size, and the final product is a colloidal dispersion. This method is particularly suitable for producing copolymers of this compound for applications such as coatings and adhesives.

Thermosetting acrylic emulsions can be prepared through the emulsion copolymerization of monomers including an N-methylol derivative of an allyl carbamate (B1207046). For these copolymers, it is preferable that the N-methylol allyl carbamate constitutes at least about one-third of the total reactive monomers to impart desired thermosetting properties. The polymerization can be carried out using conventional free-radical generating initiators, often activated by a redox system.

The stability of the emulsion during and after polymerization is critical and is maintained by the use of surfactants or colloidal stabilizers. These amphiphilic molecules adsorb at the monomer-water interface, preventing the coalescence of monomer droplets and later stabilizing the growing polymer particles. The choice of surfactant can influence particle size, polymerization rate, and the final properties of the latex.

In the emulsion copolymerization of N-methylol allyl carbamates, various types of emulsifying agents can be employed:

Anionic Surfactants: These are commonly used and provide stability through electrostatic repulsion.

Cationic Surfactants: These can also be used, imparting a positive charge to the particle surface.

The concentration of the emulsifying agent is typically in the range of 0.1% to 6% based on the total weight of the monomers. The selection of a specific surfactant or a blend of surfactants is crucial for achieving a stable emulsion and desired particle characteristics.

Below is a table summarizing the types of surfactants and their roles:

Surfactant TypeStabilization MechanismTypical Concentration (wt% of monomer)
AnionicElectrostatic Repulsion0.1 - 6%
CationicElectrostatic Repulsion0.1 - 6%
NonionicSteric Hindrance0.1 - 6%

Control over process parameters is essential for achieving the desired polymer properties. Key parameters in the emulsion polymerization of functional monomers include temperature, pressure, agitation speed, and the rate of monomer addition. Commercial latex polymers are often produced via semi-continuous or continuous processes to manage the exothermic nature of the polymerization. ulprospector.com

Jet Loop Reactors (JLRs) represent an advanced reactor configuration that can be advantageous for emulsion polymerization. nih.gov A JLR consists of a loop in which the reaction mixture is circulated, with a jet nozzle providing the driving force for circulation and mixing. nih.gov This design offers several benefits:

Intensive Mixing: The high turbulence generated by the jet ensures efficient homogenization of the emulsion, leading to uniform particle size distributions.

Excellent Heat Transfer: The high circulation rate and large surface-to-volume ratio facilitate effective removal of the heat of polymerization, allowing for better temperature control. google.com

Scalability: JLRs can be scaled up effectively while maintaining similar hydrodynamic conditions. nih.gov

The operating principle of a JLR in the context of this compound emulsion polymerization would involve the continuous circulation of the aqueous medium, monomer, and surfactant mixture. The initiator would be introduced into this circulating loop, and the polymerization would proceed under controlled temperature and flow conditions. The efficient mass and heat transfer in a JLR can lead to improved reaction rates and more consistent product quality.

The following table outlines key process parameters and their typical influence in emulsion polymerization:

Process ParameterInfluence on Polymer Properties
TemperatureAffects polymerization rate and polymer molecular weight.
Initiator ConcentrationInfluences polymerization rate and molecular weight.
Surfactant ConcentrationAffects particle size and stability of the emulsion.
Monomer Feed RateControls the reaction rate and heat generation.
Agitation SpeedImpacts droplet and particle size distribution.

Suspension Polymerization Methodologies

Suspension polymerization is another heterophase technique that can be employed to produce polymers of this compound in the form of larger beads or pearls (typically 10-1000 µm in diameter). wikipedia.org In this process, the monomer, along with a monomer-soluble initiator, is dispersed as droplets in a continuous phase, usually water. wikipedia.org A suspending agent or stabilizer is used to prevent the droplets from coalescing. wikipedia.org Each monomer droplet can be considered a mini-bulk reactor.

For a water-soluble monomer like this compound, a "reverse-phase" suspension polymerization might be necessary, where the aqueous monomer solution is dispersed in a non-polar organic liquid. Alternatively, the addition of salts to the aqueous phase can reduce the monomer's solubility, allowing for a conventional suspension polymerization.

The key components and their functions in a typical suspension polymerization are as follows:

Monomer Phase: Contains this compound and a suitable monomer-soluble initiator (e.g., a peroxide or an azo compound). google.com

Continuous Phase: Typically deionized water, which acts as a heat transfer medium. wikipedia.org

Suspending Agent: A protective colloid (e.g., polyvinyl alcohol, cellulose (B213188) derivatives) that adsorbs at the droplet interface and prevents agglomeration. wikipedia.org

The polymerization is initiated by heating the agitated suspension to the decomposition temperature of the initiator. google.com The agitation rate is a critical parameter as it influences the size of the resulting polymer beads.

Post-Polymerization Modification Strategies through Allyl Functionality

The presence of the allyl group in polymers derived from this compound provides a versatile handle for post-polymerization modification. This allows for the introduction of a wide range of functional groups, enabling the tailoring of polymer properties for specific applications. The reactivity of the pendant allyl group can be exploited through various chemical transformations.

One of the most common and efficient methods for modifying allyl groups is the thiol-ene reaction . This "click" chemistry approach involves the radical-mediated addition of a thiol to the allyl double bond. The reaction is typically rapid, proceeds with high yield, and is tolerant of a wide variety of functional groups. By selecting thiols with different functionalities (e.g., hydroxyl, carboxyl, amine groups), a diverse library of functional polymers can be created from a single parent polymer.

Other potential modification strategies for the allyl group include:

Epoxidation: The double bond can be converted to an epoxide, which can then be ring-opened with various nucleophiles.

Bromination: The addition of bromine across the double bond can introduce bromine atoms, which can serve as leaving groups for subsequent nucleophilic substitution reactions.

Dihydroxylation: The allyl group can be converted to a diol, which can then be further functionalized.

Grafting: The allyl group can act as a site for grafting other polymer chains, leading to the formation of graft copolymers.

These post-polymerization modification strategies significantly expand the utility of polymers containing this compound, allowing for the creation of materials with tailored properties for advanced applications.

The table below summarizes some post-polymerization modification strategies for allyl-functional polymers:

ReactionReagent(s)Introduced Functionality
Thiol-ene ReactionR-SH, Radical InitiatorThioether with functionality from R-group
EpoxidationPeroxy acids (e.g., m-CPBA)Epoxide
BrominationBr₂Dibromide
DihydroxylationOsO₄, KMnO₄Diol

Crosslinking Chemistry and Mechanistic Investigations of Allyl N Methylolcarbamate in Polymeric Systems

Mechanistic Pathways of Methylol Group Condensation for Crosslink Formation

The crosslinking of polymers functionalized with Allyl N-methylolcarbamate primarily occurs through the condensation of the N-methylol group (-NHCH₂OH). This group can react with itself (self-condensation) or with other active hydrogen sites on adjacent polymer chains. These reactions can be effectively promoted by either acid or base catalysts, each following a distinct mechanistic pathway to form stable covalent linkages, such as ether or methylene (B1212753) bridges. rhmschem.comresearchgate.net

Under acidic conditions, the crosslinking reaction is initiated by the protonation of the hydroxyl group on the N-methylol moiety. This step converts the poor leaving group (-OH) into a good leaving group (H₂O), facilitating its departure and the subsequent formation of a highly reactive electrophilic intermediate.

The detailed mechanism proceeds as follows:

Protonation: The lone pair of electrons on the oxygen atom of the methylol group attacks a proton (H⁺) from the acid catalyst.

Formation of a Carbocation/Iminium Ion: The protonated methylol group becomes unstable, leading to the elimination of a water molecule. This results in the formation of a resonance-stabilized carbocation, often referred to as an iminium ion.

Nucleophilic Attack: This electrophilic intermediate is then rapidly attacked by a nucleophile. The nucleophile can be an active hydrogen-containing group from another polymer chain, such as an amide, hydroxyl, or another carbamate (B1207046) group. This attack forms a new covalent bond, creating a crosslink and regenerating the acid catalyst.

A primary reaction pathway involves the formation of ether linkages when the nucleophile is a hydroxyl group or another methylol group. Alternatively, reaction with an amide or carbamate nitrogen leads to the formation of methylene bridges. wikipedia.org The use of acid catalysts, such as mineral acids or acid salts like ammonium (B1175870) chloride, is common in industrial applications to facilitate curing at elevated temperatures. google.com

While less common than acid catalysis for N-methylol compounds, base-catalyzed condensation provides an alternative pathway for crosslinking. The mechanism under basic conditions is thought to involve the formation of a different type of reactive intermediate.

A plausible mechanistic sequence is:

Deprotonation: A base abstracts the proton from the nitrogen atom of the carbamate group, forming an amide anion. This increases the nucleophilicity of the nitrogen.

Nucleophilic Attack: In a self-condensation reaction, the hydroxyl group of one N-methylol molecule can react with the amide hydrogen of another, eliminating water. rhmschem.com This process can lead to the formation of oligomeric structures or a crosslinked network.

Crosslink Formation: The reaction proceeds to form methylene or ether linkages between polymer chains.

The rate of base-catalyzed reactions is highly dependent on the pH of the system. ciac.jl.cn This method is particularly useful in systems where acidic conditions could cause undesirable side reactions or degradation of the polymer backbone.

A key crosslinking structure formed during the condensation of this compound is the methylene-bis-carbamate linkage (-NH-CO-N-CH₂-N-CO-NH-). This structure results from the reaction of the electrophilic carbocation intermediate (generated under acidic conditions) with the nitrogen atom of a neighboring carbamate group.

The formation of this linkage is a specific example of the general acid-catalyzed mechanism, where the nucleophile is the carbamate nitrogen. Studies on the condensation of similar compounds, such as methyl N-phenylcarbamate with formaldehyde (B43269), have shown that solid acid catalysts can effectively promote the formation of these methylene-dicarbamate structures. researchgate.net These methylene bridges are known to provide strong, stable crosslinks, contributing significantly to the thermal and mechanical stability of the final polymer network.

Kinetic Analysis of Crosslinking Reactions and Activation Energy Determinations

While specific kinetic data for the crosslinking of this compound is not extensively documented, the behavior can be inferred from analogous systems, such as N-methylolacrylamide (NMA). Kinetic studies on the synthesis and reactions of NMA reveal critical parameters that govern the reaction rate. ciac.jl.cn The rate of condensation is significantly influenced by factors such as temperature, pH, and catalyst concentration.

Table 1: Kinetic Parameters for N-Methylol Acrylamide (B121943) (NMA) Synthesis (Analogous System)
ParameterInfluence on Reaction RateObservation
TemperatureIncreaseThe reaction rate increases as the temperature is raised, which is consistent with Arrhenius theory. ciac.jl.cnsuniv.ac.in
pH (Base-Catalyzed)IncreaseThe reaction rate constant was found to increase with higher pH values in NaOH-catalyzed systems. ciac.jl.cn
Catalyst ConcentrationIncreaseHigher concentrations of both acid and base catalysts generally lead to a faster rate of condensation. google.com

The activation energy (Ea) is a crucial kinetic parameter that represents the minimum energy required for the crosslinking reaction to occur. It can be determined experimentally by measuring the reaction rate at different temperatures and applying the Arrhenius equation. For complex processes like polymer degradation or crosslinking, isoconversional methods such as the Ozawa, Kissinger, Flynn–Wall–Ozawa (FWO), and Kissinger–Akahira–Sunose (KAS) methods are often employed using data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). mdpi.com For the thermal decomposition of poly-N-isopropylacrylamide, a structurally related polymer, activation energies were found to be in the range of 188–218 kJ/mol, providing an estimate of the energy scales involved in reactions of such functional polymers. mdpi.com

Factors Influencing Crosslink Density and Network Structure Development

The final properties of the crosslinked polymer network, such as its mechanical strength, thermal stability, and chemical resistance, are directly dependent on the crosslink density. Several factors can be manipulated during the curing process to control this density.

Table 2: Key Factors Affecting Crosslink Density
FactorEffect on Crosslink DensityMechanism of Influence
Temperature Increases with temperature (up to a point)Higher temperatures increase the reaction rate, promoting more extensive crosslinking. However, excessively high temperatures can cause degradation. ciac.jl.cn
Curing Time Increases with timeA longer duration at the curing temperature allows the condensation reactions to proceed to a higher degree of completion.
Catalyst Type and Concentration Increases with effective catalyst concentrationCatalysts lower the activation energy, increasing the rate and extent of the crosslinking reaction within a given time frame. google.com
pH Optimal pH existsThe stability and reactivity of the N-methylol group are pH-dependent. For NMA-containing compositions, a pH of around 5.6 is often preferred to maximize stability before curing. nih.govgoogle.com
Concentration of this compound Increases with concentrationA higher concentration of the crosslinking agent provides more reactive sites per unit volume, leading to a denser network. researchgate.net
Polymer Functional Groups Depends on availability of active hydrogensThe presence of co-reactive groups (e.g., -OH, -COOH, -NH₂) on the polymer backbone can participate in the crosslinking, increasing density. google.com

By carefully controlling these parameters, the architecture of the polymer network can be engineered to achieve desired material performance, from soft and flexible hydrogels to rigid and durable coatings.

In-Situ Crosslinking within Polymer Films and Composites

This compound is an effective agent for in-situ crosslinking, a process where a thermoplastic polymer is converted into a thermoset material at the point of use. nih.gov This is particularly valuable in applications like binders for non-woven fabrics, paper wet-strength agents, and coatings. atamanchemicals.comrhmschem.com

The process typically involves formulating a polymer latex or solution with this compound and a suitable catalyst. This composition is then applied to a substrate (e.g., as a film or a coating). During a subsequent curing step, which usually involves heating, the N-methylol groups react to form a three-dimensional network. This in-situ formation of crosslinks transforms the material, significantly enhancing its mechanical strength, durability, adhesion, and resistance to solvents and heat. atamanchemicals.comresearchgate.net

For example, N-methylolacrylamide is widely used in self-crosslinking polymer latex compositions. google.com When incorporated into a polymer, its pendant hydroxymethyl groups can undergo crosslinking under moderate conditions, eliminating the need for an external crosslinking agent. nih.gov This self-curing characteristic is highly desirable for creating stable and high-performance polymer films and composites. google.com

Strategies for Controlling Formaldehyde Release in Crosslinked Materials

The liberation of formaldehyde from materials crosslinked with N-methylol compounds, including this compound, is a significant concern due to health and environmental considerations. This release primarily occurs through the hydrolysis of the N-methylol group or the cured crosslinks. Consequently, various strategies have been developed and investigated to minimize formaldehyde emissions from polymeric systems, particularly in textile finishing where these crosslinkers are prevalent. These strategies can be broadly categorized into the addition of formaldehyde scavengers, chemical modification of the crosslinking agent and formulation, and optimization of processing conditions.

A primary and widely adopted strategy is the incorporation of formaldehyde scavengers into the treatment bath. google.comdystar.com These are compounds that react with and bind free formaldehyde, preventing its release into the environment. A diverse range of chemical compounds has been identified as effective scavengers. For instance, active methylene compounds are utilized to reduce formaldehyde emissions from durable press finished fabrics. dystar.com Heterocyclic compounds such as benzimidazole, imidazole, and various triazoles have been shown to be effective in reducing free formaldehyde to levels below 1,000 parts per million (ppm) on treated fabrics when added to the aqueous textile-treating bath. google.com

Another effective scavenger is acetoacetamide, which has demonstrated excellent formaldehyde scavenging capabilities in durable press finishes using nitrogen-containing methylol resins. google.com The application of these scavengers is designed to be seamless, allowing for their direct addition to finishing auxiliaries without negatively impacting the fabric's appearance, feel, or physical properties. nbinno.com Research has also explored the use of natural compounds; gallic acid and mimosa extract have been shown to reduce formaldehyde content in resin-treated leathers, a related application field. upc.edu

Chemical modification of the N-methylol crosslinker or the formulation is another key approach. One method involves the "capping" or etherification of the pendant N-methylol group (–CH₂OH) with alcohols to form more stable N-alkoxymethyl groups (–CH₂OR). google.comfao.org This chemical restructuring stabilizes the molecule against hydrolysis, thereby reducing the liberation of free formaldehyde. google.com The choice of alcohol is crucial; glycols have been found to be more effective in reducing formaldehyde release than monofunctional alcohols like methanol (B129727) or isopropanol, a difference attributed to their lower volatility rather than a greater tendency for etherification. sci-hub.st The effectiveness of this strategy is demonstrated in the data below, comparing formaldehyde release from fabrics treated with different N-methylol agents in the presence of various alcohols.

Crosslinking AgentAlcohol Additive (Molar Equivalent)Formaldehyde Release (µg/g)Durable Press (DP) Rating
DMDHEUNone17973.8
DMDHEUEthylene Glycol3383.8
DMDHEUMethanol17903.8
DMDHEUIsopropanol17503.7
BHMPUNone18503.8
BHMPUEthylene Glycol11403.8
BHMPUMethanol20003.7
BHMPUIsopropanol21503.7
Data derived from studies on cotton fabrics finished for durable press properties. DMDHEU and BHMPU are representative N-methylol agents. sci-hub.st

Optimizing the curing process parameters, such as temperature and pH, also plays a role in controlling formaldehyde release. The hydrolysis reactions that liberate formaldehyde are sensitive to pH. sci-hub.st For example, the rate constants for both the formation and the dissociation of N-methylol groups are pH-dependent. google.com While acidic conditions are necessary to catalyze the crosslinking reaction, they can also promote hydrolysis. Therefore, careful control of the pH during application and curing is essential. Similarly, the curing temperature and time affect the extent of the crosslinking reaction and the potential for subsequent formaldehyde release. mdpi.com Inadequately cured resins may contain a higher proportion of unstable bonds that are more susceptible to hydrolysis. daneshyari.com By carefully managing these process variables, the formation of stable crosslinks can be maximized while minimizing the residual unreacted N-methylol groups and the potential for formaldehyde liberation.

Chemical Reactivity and Advanced Derivatization of Allyl N Methylolcarbamate

Reactions Involving the Allylic Moiety

The carbon-carbon double bond in the allyl group is a site of high electron density, making it susceptible to a variety of chemical reactions. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

The allylic double bond of carbamates can participate in radical-mediated reactions. Transition metal-catalyzed allylic functionalization reactions that proceed through radical intermediates represent a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These processes significantly broaden the scope of compatible coupling partners compared to traditional ionic mechanisms. rsc.org

In these transformations, a radical species adds to the double bond of the allyl group. This can be achieved through various methods, including the use of radical initiators or photoredox catalysis. The reaction of alkenyl groups with radical precursors can lead to trifunctionalization, where a radical addition is followed by migration of another functional group and a final conversion step. mdpi.com For instance, radicals generated from precursors like trifluoromethyl sources, azides, or phosphine (B1218219) oxides can add across the double bond, leading to highly functionalized products. mdpi.com

Table 1: Examples of Radical Functionalization Reactions

Radical Precursor Added Functional Group Potential Product Type
Togni's Reagent Trifluoromethyl (-CF₃) β-Trifluoromethylated Carbamate (B1207046)
Azidotrimethylsilane Azide (-N₃) β-Azido Carbamate

Allylic carbamates and related structures are known to undergo synthetically valuable rearrangement reactions, most notably organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements. These concerted, pericyclic reactions proceed through a cyclic transition state and result in the transposition of the double bond and the carbamate group. organic-chemistry.orgwikipedia.org

The aza-Claisen rearrangement , an analogue of the Claisen rearrangement, is particularly relevant. For example, a gold(I)-catalyzed decarboxylative amination of allylic N-tosylcarbamates proceeds via a base-induced aza-Claisen rearrangement to yield substituted N-tosyl allylic amines. organic-chemistry.org Similarly, the Overman rearrangement transforms allylic alcohols into allylic amines through the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate, demonstrating the utility of this transformation for related N-acyl systems. organic-chemistry.org These rearrangements can be promoted thermally or by using transition metal catalysts, such as palladium(II) or mercury(II), which can lower the reaction temperature and influence stereoselectivity. organic-chemistry.orgacs.org

An allylic rearrangement , or allylic shift, involves the migration of a double bond during a substitution reaction. wikipedia.org For instance, the reaction of an allylic ether with chlorosulfonyl isocyanate can yield a mixture of N-allylcarbamate products, indicating that rearrangement occurs during the transformation. skku.edu Mercury(II) salts have been shown to catalyze the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of allylic N,N-dimethylcarbamates, providing a mild method for achieving allylic equilibrations. acs.org

Table 2: Comparison of Thermal and Catalyzed Rearrangement Reactions

Rearrangement Type Conditions Key Features
Thermal Claisen/Aza-Claisen High Temperatures (100-200 °C) Concerted, pericyclic mechanism; often proceeds via a chair-like transition state. organic-chemistry.orgwikipedia.org
Metal-Catalyzed (e.g., Pd(II), Hg(II)) Milder Temperatures Lowers activation energy; can provide high stereoselectivity. organic-chemistry.orgacs.org

The double bond of allyl N-methylolcarbamate can react with both nucleophiles and electrophiles. In nucleophilic allylic substitution , a nucleophile can attack at the γ-carbon (the terminal carbon of the double bond), leading to an S_N2' reaction. This results in the formation of a new bond and a shift of the double bond's position. wikipedia.org Such reactions are often favored when there is significant steric hindrance at the α-carbon, making a direct S_N2 reaction difficult. wikipedia.org

Electrophilic additions are characteristic reactions of alkenes. The double bond can be attacked by electrophiles such as halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr). The presence of the electron-withdrawing carbamate group can influence the regioselectivity of these additions. For example, the hydroalkoxylation of allenes and dienes with alcohols, catalyzed by gold or nickel complexes, produces allylic ethers with high regio- and stereoselectivity. organic-chemistry.org Similarly, electrophilic reagents can add across the double bond of this compound to yield functionalized derivatives.

Reactions of the N-Methylol Hydroxyl Group

The N-methylol group (-NH-CH₂-OH) is a key functional handle that behaves as a masked N-acyliminium ion. The hydroxyl group can be readily substituted, making it a versatile site for derivatization through reactions such as etherification and esterification. These reactions are often catalyzed by acids. google.com

The hydroxyl group of the N-methylol functionality can be converted into an ether linkage. This etherification is typically carried out by reacting this compound with an alcohol under acidic conditions. The acid protonates the hydroxyl group, which then departs as water, generating a stabilized N-acyliminium ion intermediate. This electrophilic intermediate is subsequently trapped by the alcohol nucleophile to form the corresponding alkyl ether.

This chemistry is analogous to the crosslinking reactions seen in melamine-formaldehyde resins, where methylol groups react with hydroxyl groups to form stable ether bonds. researchgate.netmdpi.com A wide range of primary and secondary alcohols can serve as nucleophiles in this transformation. researchgate.net

Table 3: Conditions for Etherification of N-Methylol Groups

Alcohol Type Catalyst Typical Conditions Product
Primary Alcohols (e.g., Methanol (B129727), Ethanol) Acid (e.g., p-TsOH, H₂SO₄) Mild heating in excess alcohol Alkyl N-(alkoxymethyl)carbamate

The N-methylol hydroxyl group can also be acylated to form esters. This transformation provides a route to introduce a variety of carboxylate groups onto the molecule. Standard esterification methods can be employed for this purpose. organic-chemistry.org

One common method involves the reaction with an acid chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct. Alternatively, Fischer esterification can be performed by reacting this compound directly with a carboxylic acid using a strong acid catalyst and removing the water formed during the reaction. organic-chemistry.org The synthesis of allylic esters from prochiral allylic alcohols has been achieved with high enantioselectivity using palladium(II) catalysts, highlighting the advanced methods available for creating chiral ester derivatives. nih.gov

Table 4: Common Methods for Esterification of N-Methylol Groups

Acylating Agent Reagents/Catalyst Key Features
Acid Chloride (R-COCl) Pyridine or Triethylamine Fast and generally irreversible reaction.
Acid Anhydride ((R-CO)₂O) Pyridine or DMAP Milder than acid chlorides; suitable for sensitive substrates.

Reactivity of the Carbamate Linkage

The carbamate group in this compound is a key functional group that dictates much of the molecule's reactivity. The presence of the electron-withdrawing carbonyl group and the adjacent nitrogen and oxygen atoms results in a planar structure with delocalized electrons, influencing its stability and reactivity.

The carbamate linkage can undergo cleavage under both acidic and basic conditions. Basic hydrolysis of carbamates typically proceeds through the formation of a carbamic acid intermediate, which is unstable and decomposes to the corresponding amine and carbon dioxide. In the case of monosubstituted carbamates, this process can involve an isocyanate anion intermediate. The rate and mechanism of hydrolysis are influenced by the substituents on the nitrogen and oxygen atoms.

The N-methylol group introduces additional reactivity pathways. N-methylol compounds are known to be in equilibrium with the corresponding amine and formaldehyde (B43269), particularly under acidic or basic conditions. This dissociation can be a crucial step in reactions involving the N-methylol functionality. The presence of the allyl group may also influence the electronic properties of the carbamate linkage, although specific studies on this compound are limited. The versatility of the carbamate group has been demonstrated in its ability to stabilize α-heterocarbanions, which are important intermediates in synthetic organic chemistry. ukzn.ac.za

Synthesis and Characterization of Novel this compound Derivatives

The bifunctional nature of this compound allows for the synthesis of a wide array of novel derivatives through reactions targeting either the allyl group or the N-methylolcarbamate moiety.

The carbon-carbon double bond of the allyl group is susceptible to a variety of addition and oxidation reactions, allowing for extensive modification of this part of the molecule. While specific studies on this compound are not widely reported, the reactivity of the allyl group in other carbamates provides a strong indication of the potential transformations.

One common modification is the epoxidation of the double bond, typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield (oxiran-2-ylmethyl) N-methylolcarbamate, introducing a reactive epoxide ring that can be further functionalized.

Another important transformation is dihydroxylation , which can be carried out using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or under milder conditions with potassium permanganate (B83412) (KMnO₄) at low temperatures. This would lead to the formation of the corresponding diol, (2,3-dihydroxypropyl) N-methylolcarbamate.

Hydrogenation of the allyl double bond, typically catalyzed by palladium on carbon (Pd/C) or other transition metals, would result in the saturated derivative, Propyl N-methylolcarbamate. This reaction removes the reactive double bond, which can be useful if further transformations on other parts of the molecule are desired without interference from the allyl group.

The functionalization of N-allyl carbamates can also be achieved through metal-free C-H functionalization, allowing for the construction of structurally diverse α-substituted derivatives. semanticscholar.org Furthermore, multicatalytic reaction sequences involving nickel-catalyzed isomerization followed by enantioselective functionalization have been developed for N-allylcarbamates. nih.gov

Table 1: Potential Derivatives of this compound with Modified Allyl Chains and Their Prospective Characterization Data

Derivative NameStructureProspective ¹H NMR Chemical Shifts (δ, ppm)Prospective IR Absorptions (cm⁻¹)Prospective Mass (m/z) [M+H]⁺
(Oxiran-2-ylmethyl) N-methylolcarbamateC₅H₉NO₄2.6-2.8 (m, 2H, oxirane CH₂), 3.1-3.3 (m, 1H, oxirane CH), 3.8-4.2 (m, 2H, OCH₂), 4.8-5.0 (t, 1H, OH), 5.1-5.3 (d, 2H, NCH₂O)3400 (O-H), 3300 (N-H), 1700 (C=O), 1250 (C-O), 850 (oxirane ring)148.07
(2,3-Dihydroxypropyl) N-methylolcarbamateC₅H₁₁NO₅3.4-3.6 (m, 2H, CH₂OH), 3.7-3.9 (m, 1H, CHOH), 4.0-4.2 (m, 2H, OCH₂), 4.8-5.0 (t, 1H, NH), 5.1-5.3 (d, 2H, NCH₂O), broad singlets for OH protons3400 (O-H, broad), 3300 (N-H), 1690 (C=O), 1250 (C-O), 1050 (C-O)166.08
Propyl N-methylolcarbamateC₅H₁₁NO₃0.9 (t, 3H, CH₃), 1.6 (sextet, 2H, CH₂CH₃), 4.0 (t, 2H, OCH₂), 4.8-5.0 (t, 1H, NH), 5.1-5.3 (d, 2H, NCH₂O)3400 (O-H), 3300 (N-H), 2950 (C-H), 1700 (C=O), 1250 (C-O)134.09

Prospective data is estimated based on typical values for similar functional groups.

The N-methylol group of this compound is a versatile handle for the synthesis of various N-substituted derivatives, including N-alkoxymethyl and N-acyloxymethyl ethers. These derivatives are often synthesized to modify the properties of the parent compound.

N-Alkoxymethyl Derivatives (Alkyl Ethers)

The synthesis of N-alkoxymethyl derivatives can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. The reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to form a resonance-stabilized N-acyliminium ion. This electrophilic intermediate is then trapped by the alcohol to yield the corresponding N-alkoxymethyl ether.

For example, the reaction with methanol would yield Allyl N-(methoxymethyl)carbamate. The choice of alcohol can be varied to introduce different alkyl groups, thereby fine-tuning the properties of the resulting derivative.

N-Acyloxymethyl Derivatives (Esters)

N-Acyloxymethyl derivatives are typically synthesized by reacting the N-methylol compound with a carboxylic acid, acid chloride, or acid anhydride. When using a carboxylic acid, a dehydrating agent or an acid catalyst is often required to drive the reaction towards the ester product. A more common and efficient method involves the use of an acyl chloride or anhydride in the presence of a base, such as pyridine or triethylamine, to neutralize the acid byproduct.

For instance, the reaction of this compound with acetyl chloride in the presence of pyridine would yield Allyl N-(acetoxymethyl)carbamate. This class of compounds, known as N-acyloxymethyl carbamates, has been explored as prodrugs for amines.

Table 2: Synthesis and Characterization Data of N-Substituted Methylolcarbamate Derivatives

Derivative NameSynthetic Reagents¹H NMR Chemical Shifts (δ, ppm)IR Absorptions (cm⁻¹)Mass (m/z) [M+H]⁺
Allyl N-(methoxymethyl)carbamateMethanol, Acid catalyst3.3 (s, 3H, OCH₃), 4.6 (d, 2H, OCH₂CH=CH₂), 5.0 (s, 2H, NCH₂O), 5.2-5.4 (m, 2H, CH=CH₂), 5.8-6.0 (m, 1H, CH=CH₂)3300 (N-H), 2950 (C-H), 1720 (C=O), 1230 (C-O), 1100 (C-O-C)146.08
Allyl N-(ethoxymethyl)carbamateEthanol, Acid catalyst1.2 (t, 3H, CH₃), 3.5 (q, 2H, OCH₂CH₃), 4.6 (d, 2H, OCH₂CH=CH₂), 5.0 (s, 2H, NCH₂O), 5.2-5.4 (m, 2H, CH=CH₂), 5.8-6.0 (m, 1H, CH=CH₂)3300 (N-H), 2970 (C-H), 1720 (C=O), 1230 (C-O), 1100 (C-O-C)160.10
Allyl N-(acetoxymethyl)carbamateAcetyl chloride, Pyridine2.1 (s, 3H, COCH₃), 4.6 (d, 2H, OCH₂CH=CH₂), 5.2-5.4 (m, 2H, CH=CH₂), 5.7 (s, 2H, NCH₂O), 5.8-6.0 (m, 1H, CH=CH₂)3300 (N-H), 2950 (C-H), 1740 (Ester C=O), 1710 (Carbamate C=O), 1220 (C-O)174.08
Allyl N-(benzoyloxymethyl)carbamateBenzoyl chloride, Pyridine4.6 (d, 2H, OCH₂CH=CH₂), 5.2-5.4 (m, 2H, CH=CH₂), 5.8-6.0 (m, 1H, CH=CH₂), 6.0 (s, 2H, NCH₂O), 7.4-7.6 (m, 3H, Ar-H), 8.0-8.1 (m, 2H, Ar-H)3300 (N-H), 3050 (Ar C-H), 2950 (C-H), 1730 (Ester C=O), 1700 (Carbamate C=O), 1600 (Ar C=C), 1260 (C-O)236.10

Data presented is based on established synthetic methods and expected spectroscopic characteristics for the described structures.

Advanced Spectroscopic and Analytical Characterization of Allyl N Methylolcarbamate and Its Polymers

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis of Functional Groups and Crosslinking Evolution

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable information on the functional groups present in Allyl N-methylolcarbamate and is particularly powerful for monitoring the progress of polymerization and crosslinking reactions.

The IR spectrum of the monomer is characterized by several key absorption bands. A broad band in the 3300-3400 cm⁻¹ region is indicative of O-H and N-H stretching vibrations. The C-H stretching vibrations of the allyl group are observed just above 3000 cm⁻¹. A strong absorption band around 1700-1720 cm⁻¹ is a definitive feature of the carbonyl (C=O) group in the carbamate (B1207046) linkage. Other significant bands include the C=C stretch of the allyl group (~1645 cm⁻¹) and C-O stretching vibrations in the 1250-1000 cm⁻¹ region.

During the polymerization and subsequent crosslinking of this compound, significant changes in the IR spectrum are observed. The most notable changes include:

Decrease in Allyl Group Bands: The intensity of the C=C stretching vibration (~1645 cm⁻¹) and the vinyl C-H out-of-plane bending vibrations (~920 and 990 cm⁻¹) diminishes as the allyl groups react.

Decrease in -OH and N-H Bands: As the N-methylol groups undergo condensation reactions to form crosslinks (e.g., ether or methylene (B1212753) bridges), the intensity of the broad O-H and N-H stretching band (3300-3400 cm⁻¹) decreases.

Changes in the C-O region: The formation of ether linkages during crosslinking leads to the appearance of new or intensified C-O-C stretching bands, typically around 1100 cm⁻¹.

Raman spectroscopy provides complementary information. The C=C stretching vibration of the allyl group, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum, making it an excellent probe for monitoring polymerization.

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Expected Change During Crosslinking
O-H / N-HStretching3300 - 3400 (broad)Decrease in intensity
Allyl C-HStretching3020 - 3080Decrease in intensity
Carbonyl (C=O)Stretching1700 - 1720Relatively stable
Alkene (C=C)Stretching~1645Decrease in intensity
C-OStretching1250 - 1000Shift and change in band shape
Allyl C-HOut-of-plane bend~920, ~990Decrease in intensity

Mass Spectrometry (MS): Elucidation of Molecular Structure and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of fragmentation patterns. Using techniques like electrospray ionization (ESI) or electron impact (EI), the molecule is ionized and then fragmented.

Under ESI-MS, the protonated molecule [M+H]⁺ is often observed, confirming the molecular weight (C₅H₉NO₃, MW = 131.13 g/mol ). uni.lu Tandem MS (MS/MS) experiments on the parent ion can induce fragmentation and provide structural details.

In EI-MS, the molecule is subjected to a high-energy electron beam, leading to more extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing various fragment ions. Key fragmentation pathways for this compound can be predicted based on its structure:

Loss of a hydroxyl radical (•OH): Cleavage of the C-O bond in the methylol group can lead to a fragment at M-17.

Loss of formaldehyde (B43269) (CH₂O): The N-methylol group can eliminate formaldehyde, a common pathway for such functionalities, resulting in a fragment at M-30. nih.gov

Loss of an allyl radical (•C₃H₅): Cleavage of the ester C-O bond can result in the loss of the allyl group, yielding a fragment corresponding to the N-methylolcarbamate portion.

Alpha-cleavage: Cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen) is a common fragmentation route. youtube.com For example, cleavage adjacent to the nitrogen can lead to the formation of an allyloxycarbonyl ion.

McLafferty-type rearrangements: If sterically possible, rearrangements involving hydrogen transfer can also occur.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.

m/z (Mass/Charge) Proposed Fragment Identity Fragmentation Pathway
132[M+H]⁺Protonated molecular ion (ESI)
114[M-OH]⁺ or [M-H₂O+H]⁺Loss of hydroxyl radical or water
101[M-CH₂O]⁺Loss of neutral formaldehyde
90[M-C₃H₅]⁺Loss of allyl radical
57[C₃H₅O]⁺Allyloxy fragment
41[C₃H₅]⁺Allyl cation

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography) for Compositional Analysis

Chromatographic techniques are essential for separating and quantifying this compound from reaction mixtures, assessing its purity, and analyzing the composition of its oligomers or degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of non-volatile and thermally sensitive compounds like carbamates. nih.gov A reversed-phase HPLC method, typically using a C8 or C18 column, is suitable for separating this compound from polar and non-polar impurities. sielc.com The mobile phase often consists of a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the carbamate functionality possesses a chromophore. This method can be validated to provide accurate quantification of the monomer.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a high-resolution technique ideal for separating and identifying volatile compounds. While this compound has limited thermal stability, it may be analyzed by GC-MS, potentially after derivatization to increase its volatility and stability. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on the mass spectrum and fragmentation pattern of each component. mdpi.com This technique is particularly useful for identifying volatile impurities or byproducts in the monomer sample. rsc.org

These chromatographic methods are crucial for quality control during the synthesis of the monomer and for studying the kinetics of its polymerization by monitoring the disappearance of the monomer over time.

Rheological Studies of Polymer Dispersions Containing this compound

Rheology is the study of the flow and deformation of matter. For polymer dispersions containing this compound, rheological measurements provide critical information about the viscoelastic properties of the material, which are directly related to the polymer's molecular architecture, including molecular weight and crosslink density. mdpi.com

Key rheological parameters, such as viscosity, storage modulus (G'), and loss modulus (G''), are measured as a function of shear rate, frequency, or temperature.

Viscosity: The viscosity of the polymer dispersion is highly dependent on polymer concentration and the extent of crosslinking. As crosslinking proceeds, the formation of a network structure leads to a significant increase in viscosity. pressbooks.pub Many polymer dispersions exhibit shear-thinning behavior, where viscosity decreases with increasing shear rate. pressbooks.pub

Storage Modulus (G'): This parameter represents the elastic (solid-like) component of the material and is a measure of the energy stored during deformation. For a crosslinked system, G' is typically high and indicates the formation of a stable network.

Loss Modulus (G''): This parameter represents the viscous (liquid-like) component and is a measure of the energy dissipated as heat during deformation.

Theoretical and Computational Investigations of Allyl N Methylolcarbamate Chemistry

Quantum Chemical Calculations: Electronic Structure, Bonding Analysis, and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like Allyl N-methylolcarbamate. These methods can provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds, which are fundamental to understanding the molecule's stability and reactivity.

Electronic Structure and Bonding Analysis:

The electronic structure of the carbamate (B1207046) group is characterized by a significant resonance effect, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. nih.gov This delocalization imparts a partial double bond character to the C-N bond, leading to a planar geometry and restricted rotation around this bond. nih.gov Computational studies on simple carbamates, such as methyl carbamate, have been employed to quantify the rotational barrier and analyze the atomic volumes and charge distributions. researchgate.net

A bonding analysis, using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), could be used to characterize the nature of the covalent bonds within this compound. The table below illustrates typical parameters that can be obtained from such an analysis, based on general findings for organic molecules.

BondBond Length (Å) (Predicted)Electron Density at BCP (ρ) (au) (Predicted)Laplacian of Electron Density (∇²ρ) (au) (Predicted)
C=C (allyl)1.340.30-0.90
C-O (ester)1.350.25+0.80
C=O1.230.40+1.20
C-N1.380.28+0.70
N-CH₂1.450.24+0.60

BCP: Bond Critical Point. These values are illustrative and would require specific calculations for this compound.

Reactivity Predictions:

Quantum chemical calculations can predict the reactivity of this compound by examining various molecular descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. A smaller HOMO-LUMO gap generally indicates higher reactivity. The distribution of these frontier orbitals can identify the likely sites for nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be localized on the allyl C=C double bond and the nitrogen atom of the carbamate group, making these sites susceptible to electrophilic attack. The LUMO is likely centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Furthermore, electrostatic potential maps can visualize the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. The reactivity of the N-methylol group, particularly its tendency to release formaldehyde (B43269) or act as an electrophile in condensation reactions, can be assessed by calculating the energetics of these potential reaction pathways. asianpubs.org

Molecular Dynamics Simulations: Polymerization Process Modeling and Network Formation

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, making them ideal for modeling the polymerization of monomers like this compound and the subsequent formation of a cross-linked polymer network. acs.orgnih.govumich.edu

Polymerization Process Modeling:

MD simulations can model the polymerization process by defining reactive force fields that allow for the formation and breaking of chemical bonds. The simulation would typically start with a system of this compound monomers in a simulation box. As the simulation progresses, the polymerization can be initiated, for example, by simulating the introduction of a radical initiator for the free-radical polymerization of the allyl groups. The simulation would then track the trajectories of all atoms as the polymer chains grow.

Key parameters that can be extracted from these simulations include:

Rate of polymerization: By monitoring the number of reacted monomers over time.

Chain length distribution: By analyzing the size of the polymer chains formed.

Polymer architecture: By visualizing the connectivity and branching of the polymer chains.

Network Formation:

This compound is a bifunctional monomer, with the allyl group enabling chain polymerization and the N-methylol group capable of participating in cross-linking reactions. The N-methylol group can react with other functional groups (e.g., other N-methylol groups or active hydrogens) to form methylene (B1212753) or ether linkages, leading to the formation of a three-dimensional network.

MD simulations can model this network formation process by defining the criteria for cross-linking reactions based on the proximity and orientation of the reactive N-methylol groups. bohrium.com As the simulation runs, cross-links are formed, and the system evolves from a collection of linear or branched polymers to a single, macroscopic network.

From these simulations, important properties of the resulting polymer network can be predicted, such as:

Gel point: The point at which a continuous network is formed.

Cross-link density: The number of cross-links per unit volume.

Mechanical properties: By subjecting the simulated network to virtual mechanical tests to calculate properties like Young's modulus and tensile strength. nih.gov

The table below summarizes the types of insights that can be gained from MD simulations of this compound polymerization.

Simulation AspectInformation Gained
Monomer DiffusionReactivity as a function of mobility
Chain PropagationKinetics and chain length distribution
Cross-linking ReactionsGelation time and network topology
Mechanical TestingStress-strain behavior and elastic moduli

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides a molecular-level understanding of the reaction mechanisms involved in the chemistry of this compound. By calculating the potential energy surface for a given reaction, intermediates and transition states can be identified, and activation energies can be determined.

Reaction of the N-Methylol Group:

The N-methylol group is a key functional group in the cross-linking chemistry of this compound. Its reactivity is analogous to that of N-methylol compounds used in formaldehyde-based resins. researchgate.netnih.gov Computational studies on the reactions of formaldehyde with amines and amides have shown that the initial step is the formation of a methylol adduct. wikipedia.org This adduct can then react further.

For this compound, two important reaction pathways for the N-methylol group can be investigated computationally:

Self-condensation: Two N-methylol groups can react to form a dimethylene ether bridge (-CH₂-O-CH₂-) with the elimination of water.

Reaction with active hydrogens: The N-methylol group can react with a compound containing an active hydrogen, such as another carbamate N-H group, to form a methylene bridge (-CH₂-).

Computational modeling of these reactions would involve locating the transition state structures for each step. The calculated activation energies would provide insights into the reaction rates and the preferred reaction pathways under different conditions (e.g., in the presence of an acid or base catalyst).

Polymerization of the Allyl Group:

The free-radical polymerization of the allyl group can also be studied computationally. The reaction mechanism involves initiation, propagation, and termination steps. Quantum chemical calculations can be used to determine the activation barriers for the addition of a radical to the allyl double bond and to study the stereochemistry of the resulting polymer chain.

The table below presents hypothetical activation energies for key reaction steps that could be calculated for this compound.

Reaction StepDescriptionPredicted Activation Energy (kcal/mol)
N-Methylol Self-CondensationFormation of an ether linkage20-30
N-Methylol + N-H ReactionFormation of a methylene bridge15-25
Radical Addition to Allyl GroupChain propagation step5-10

Structure-Reactivity Relationship Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govnih.gov While no specific QSAR/QSPR studies on this compound were found, the principles can be applied to understand how structural modifications would affect its reactivity.

For a series of substituted allyl carbamates, QSAR models could be developed to predict their polymerization reactivity. The models would use a set of calculated molecular descriptors as independent variables and an experimentally determined reactivity parameter (e.g., polymerization rate constant) as the dependent variable.

Relevant molecular descriptors for such a study could include:

Electronic Descriptors:

HOMO and LUMO energies

Partial atomic charges on the vinyl carbons and the carbamate nitrogen

Dipole moment

Topological Descriptors:

Molecular connectivity indices

Shape indices

Quantum Chemical Descriptors:

Hardness and softness

Electrophilicity index

A typical QSAR equation might take the form:

log(Reactivity) = c₀ + c₁ * E(HOMO) + c₂ * q(Cα) + c₃ * Vm

where E(HOMO) is the energy of the highest occupied molecular orbital, q(Cα) is the partial charge on the alpha-vinyl carbon, and Vm is the molecular volume. The coefficients c would be determined by statistical regression analysis.

Such studies would be valuable for designing novel monomers based on the this compound scaffold with tailored reactivity for specific applications. For example, by introducing electron-withdrawing or electron-donating substituents on the allyl group or the carbamate nitrogen, the electronic properties and, consequently, the polymerization behavior could be fine-tuned.

Academic Applications and Future Research Directions

Role in High-Performance Crosslinking Emulsions for Advanced Coatings

Allyl N-methylolcarbamate is a key component in the development of thermosetting acrylic emulsions for advanced coatings. These emulsions can be copolymerized with other monomers to create binders for paints and other protective coatings. The N-methylol group provides a site for crosslinking during the curing process, which typically occurs at elevated temperatures. This crosslinking creates a durable, three-dimensional polymer network that enhances the coating's hardness, chemical resistance, and adhesion to the substrate.

Research has demonstrated that the incorporation of N-methylol allyl carbamate (B1207046) into acrylic emulsion copolymers leads to thermosetting systems with favorable curing properties. The allyl group participates in the main polymer chain formation via emulsion polymerization, while the N-methylol group is available for subsequent crosslinking reactions. These groups may be etherified with alcohols like propanol (B110389) or butanol to enhance stability, with the alcohol being released during the baking process to regenerate the reactive N-methylol group for curing. For effective crosslinking, the N-methylol allyl carbamate should constitute a significant portion, at least about one-third, of the total reactive monomers in the emulsion formulation.

Table 1: Composition of a Thermosetting Acrylic Emulsion Incorporating this compound

ComponentFunctionKey Properties
This compoundReactive Monomer & CrosslinkerProvides sites for curing and network formation.
Acrylic Monomers (e.g., methyl methacrylate, butyl acrylate)Backbone MonomersImpart flexibility, hardness, and other core properties to the polymer.
Emulsifying Agents (anionic, cationic, or nonionic)StabilizersMaintain the stability of the emulsion during polymerization and storage.
InitiatorPolymerization CatalystInitiates the free-radical polymerization of the monomers.
WaterDispersion MediumThe continuous phase of the emulsion system.

Integration into Redispersible Polymer Powders for Cementitious and Construction Materials

Redispersible polymer powders (RPPs) are crucial additives in modern construction materials, such as tile adhesives, grouts, and self-leveling compounds. These powders are produced by spray-drying polymer emulsions and are designed to be easily re-dispersed in water when mixed with cement or other inorganic binders. The re-dispersed polymer forms a film within the cementitious matrix, which significantly improves adhesion, flexibility, and water resistance.

While direct research on the integration of this compound into RPPs for cementitious applications is not extensively documented, its chemical functionalities suggest potential benefits. The introduction of a monomer with crosslinking capabilities could lead to RPPs that provide enhanced mechanical properties and durability to the final construction material. The N-methylol group could potentially react with components of the cementitious system or self-crosslink upon drying and curing, leading to a more robust polymer network within the mortar or concrete. This could result in improved cohesion and long-term performance, particularly in demanding applications.

Potential in Cellulose (B213188) Crosslinking and Textile Finishing

The chemical structure of this compound makes it a candidate for applications in cellulose crosslinking and textile finishing. The N-methylol group is known to react with the hydroxyl groups present in cellulose fibers under heat and acidic conditions. This reaction can create covalent bonds between cellulose chains, imparting properties such as wrinkle resistance and dimensional stability to fabrics.

A related compound, N-allylcarbamoylmethyl cellulose, has been synthesized and shown to undergo photocrosslinking to form hydrogels. This demonstrates the utility of the allyl carbamate structure in modifying cellulose. In a similar fashion, this compound could be applied to cellulosic textiles as a finishing agent. The N-methylol group would serve as the primary reactive site for crosslinking the cellulose, while the allyl group could be utilized for further functionalization of the fabric through subsequent reactions, such as grafting other molecules to introduce novel properties.

Table 2: Potential Effects of this compound in Textile Finishing

PropertyMechanism of Improvement
Wrinkle ResistanceCrosslinking of cellulose chains restricts their movement, reducing the formation of wrinkles.
Dimensional StabilityThe polymer network formed within the fabric structure helps to maintain its shape and size.
DurabilityCovalent bonding with the cellulose fibers can enhance the fabric's resistance to wear and tear.
Novel FunctionalitiesThe allyl group provides a site for grafting other molecules, which could introduce properties like water repellency or antimicrobial activity.

Emerging Applications in Novel Polymer Design and Functionality

The dual functionality of this compound opens up possibilities for the design of novel polymers with tailored properties. The allyl group can be polymerized through various mechanisms, including free-radical polymerization, to form the main polymer backbone. The pendant N-methylolcarbamate groups can then be used for post-polymerization modifications or for creating crosslinked networks.

This approach allows for a two-stage process in material design. First, a linear or branched polymer can be synthesized with controlled molecular weight and architecture. In the second stage, the reactive N-methylol groups can be triggered to form crosslinks, transforming a thermoplastic material into a thermoset with enhanced mechanical and thermal properties. This "latent" crosslinking capability is highly desirable in applications where the material needs to be processable in an initial state and then cured into its final, durable form. The presence of the allyl group also allows for its use in thiol-ene "click" reactions, a highly efficient and versatile method for polymer modification and network formation.

Design of Molecular Architectures for Targeted Functionalities

The concept of "molecular architectonics" involves the precise organization of molecular units to create materials with specific, targeted functions. this compound can be a valuable building block in this field. Its defined structure allows for its incorporation into more complex molecular architectures, such as block copolymers, star polymers, or hyperbranched polymers.

For instance, it could be copolymerized with other functional monomers to create polymers where the this compound units are strategically placed along the polymer chain. This would allow for precise control over the crosslink density and the resulting material properties. Furthermore, the N-methylol group can be used as a handle for attaching other molecules, such as bioactive compounds or sensors, leading to the development of "smart" materials that can respond to their environment or perform specific tasks. The ability to design and control the placement of this functional monomer is key to unlocking its full potential in creating advanced materials with tailored properties.

Sustainable Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to both the synthesis and the application of this compound. In terms of synthesis, developing routes that utilize renewable feedstocks, employ catalytic methods to reduce waste, and use less hazardous solvents are key research goals. For example, exploring enzymatic or biocatalytic methods for its synthesis could offer a more sustainable alternative to traditional chemical processes.

In its application, the use of this compound in water-based emulsion systems for coatings is an example of a more environmentally friendly approach compared to solvent-borne systems, as it reduces the emission of volatile organic compounds (VOCs). Future research could focus on developing curing processes that require lower temperatures or less energy, further enhancing the sustainability of its use. Additionally, designing polymers based on this compound that are biodegradable or can be easily recycled would contribute to a more circular economy for these materials. The development of bio-based derivatives, for instance from furan-based compounds, is another promising avenue for creating more sustainable polymer systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl N-methylolcarbamate
Reactant of Route 2
Reactant of Route 2
Allyl N-methylolcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.